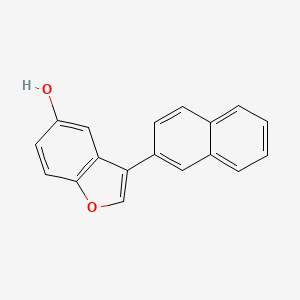

3-(Naphthalen-2-yl)-1-benzofuran-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Naphthalene derivatives are a class of compounds that have been studied for their diverse biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal . They are known to have interesting structures and a variety of biological properties .

Synthesis Analysis

The synthesis of naphthalene-substituted aromatic esters has been achieved via Rh(iii)-catalyzed C–H bond naphthylation and cascade directing group transformation . This process has been realized with aryl imidates and oxa bicyclic alkenes .Molecular Structure Analysis

The structure of naphthalene derivatives can be confirmed by X-ray crystallography . The optimized molecular structure of the studied compound is calculated using DFT B3LYP/6-311G (d,p) method .Chemical Reactions Analysis

Naphthalene derivatives have been synthesized fruitfully via a regioselective Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various methods. For example, the log Pow of a compound can be determined using the OECD Test Guideline 107 .Wissenschaftliche Forschungsanwendungen

Cognitive and Antihypoxic Activities

Research has explored the use of derivatives of bicyclic arenes, including naphthalene and benzofuran compounds, in cognitive enhancement and antihypoxic activities. One study found that certain derivatives showed promising results in reversing electroconvulsion-induced amnesia and protecting against hypoxia in mice, with some compounds exhibiting significantly better performance compared to existing drugs like tacrine (Ono et al., 1995).

Histamine H3 Receptor Antagonists

4-[6-(2-Tertiaryaminoethyl)naphthalen-2-yl]benzonitriles, designed around a naphthalene core to enhance lipophilicity and CNS penetration compared to a benzofuran series, showed potential as histamine H3 receptor antagonists. These compounds exhibited high potency and selectivity, indicating potential therapeutic applications (Black et al., 2007).

Crystallographic Studies

Crystallography studies have been conducted on compounds like 3-(2-Methoxynaphthalen-1-yl)-2-benzofuran-1(3H)-one to understand their molecular structures. These studies revealed specific dihedral angles between naphthalene and benzofuran ring systems and identified intermolecular interactions that influence the formation of molecular chains (Silambarasan et al., 2011).

Photochromic Properties

Naphthofurans, including those substituted with hydroxy groups, have been explored for their photochromic properties. Such compounds can form photochromic benzochromenes, which show color changes under UV-irradiation, suggesting applications in optical materials and photonics (Aiken et al., 2014).

Gold-Catalyzed Synthesis

Gold-catalyzed reactions have been used to synthesize naphthalene-substituted fused cyclopropanes and acenaphthenes. This research offers insights into the synthesis of complex organic structures, potentially useful in material science and organic chemistry (Ikeuchi et al., 2019).

Analgesic Properties

Certain derivatives, such as 1-(1-Alkyl-6-substituted-1H-benzimidazol-2-yl)-naphthalen-2-ols, have been synthesized and evaluated for analgesic properties. Research indicates significant pain threshold increase in rats, suggesting potential medicinal applications (Dixit et al., 2013).

OLED Applications

Naphthalene–benzofuran compounds have been investigated for their use in organic light-emitting devices (OLEDs). Studies show their potential in creating deep-blue and hybrid white emitting devices, highlighting their significance in display technology (Yang et al., 2013).

Anticancer Evaluation

Compounds like 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole have been synthesized and evaluated for anticancer properties. Certain compounds showed notable activity against breast cancer cell lines, indicating potential therapeutic uses (Salahuddin et al., 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-naphthalen-2-yl-1-benzofuran-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O2/c19-15-7-8-18-16(10-15)17(11-20-18)14-6-5-12-3-1-2-4-13(12)9-14/h1-11,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRXEYFQEMYFRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=COC4=C3C=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Naphthalen-2-yl)-1-benzofuran-5-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2412435.png)

![Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2412436.png)

![5-Chloro-6-[3-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2412446.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2412450.png)